RCL R876933
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Overview
Description
Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, thiolation, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism by which Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno[2,3-d]pyrimidine derivatives and bithiophene-based molecules. These compounds share structural features but may differ in their functional groups and overall reactivity.
Uniqueness
Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate is unique due to its combination of multiple heterocyclic systems and the presence of both sulfur and nitrogen atoms within its structure. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for further study .
Properties
Molecular Formula |
C28H23N3O4S4 |
---|---|
Molecular Weight |
593.8g/mol |
IUPAC Name |
methyl 2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H23N3O4S4/c1-35-27(34)23-18(19-12-7-13-36-19)14-37-24(23)29-21(32)15-38-28-30-25-22(17-10-5-6-11-20(17)39-25)26(33)31(28)16-8-3-2-4-9-16/h2-4,7-9,12-14H,5-6,10-11,15H2,1H3,(H,29,32) |
InChI Key |
RLLQOHQTQLFRCD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 |
Origin of Product |
United States |
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